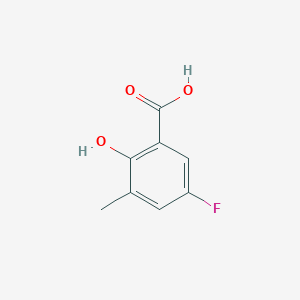

5-Fluoro-2-hydroxy-3-methylbenzoic acid

Description

5-Fluoro-2-hydroxy-3-methylbenzoic acid is a fluorinated benzoic acid derivative characterized by a hydroxy group at position 2, a methyl group at position 3, and a fluorine atom at position 3.

Properties

CAS No. |

773873-49-7 |

|---|---|

Molecular Formula |

C8H7FO3 |

Molecular Weight |

170.14 g/mol |

IUPAC Name |

5-fluoro-2-hydroxy-3-methylbenzoic acid |

InChI |

InChI=1S/C8H7FO3/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3,10H,1H3,(H,11,12) |

InChI Key |

PFTXPAWXUWFDPC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1O)C(=O)O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-hydroxy-3-methylbenzoic acid can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 5-fluoro-2-hydroxybenzoic acid with a methylating agent. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.

Another method involves the direct fluorination of 2-hydroxy-3-methylbenzoic acid using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI). This reaction is usually carried out under mild conditions to prevent over-fluorination and to ensure high selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reagents and reaction conditions safely. The choice of fluorinating agent and reaction conditions would be optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-hydroxy-3-methylbenzoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom under basic conditions.

Major Products Formed

Oxidation: Formation of 5-fluoro-2-hydroxy-3-methylbenzaldehyde or this compound.

Reduction: Formation of 5-fluoro-2-hydroxy-3-methylbenzyl alcohol or 5-fluoro-2-hydroxy-3-methylbenzaldehyde.

Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-2-hydroxy-3-methylbenzoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to naturally occurring molecules.

Industry: Used in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-hydroxy-3-methylbenzoic acid depends on its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The hydroxyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their properties:

Key Observations:

- Substituent Position Sensitivity : The position of fluorine, hydroxy, and methyl groups significantly impacts physicochemical properties. For instance, 5-Fluoro-2-hydroxybenzoic acid lacks the methyl group at position 3, reducing steric hindrance compared to the target compound .

- Functional Group Interchange: Replacing the hydroxy group (as in the target compound) with an amino group (e.g., 2-Amino-5-fluoro-3-methylbenzoic acid) alters acidity (pKa ~4–5 for –OH vs. ~9–10 for –NH₂) and hydrogen-bonding capacity, influencing solubility and receptor interactions .

Biological Activity

5-Fluoro-2-hydroxy-3-methylbenzoic acid (commonly referred to as 5F2H3MBA) is an organic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C8H7F O3

- Molecular Weight : 172.14 g/mol

- Functional Groups : A fluorine atom at the 5-position, a hydroxyl group at the 2-position, and a methyl group at the 3-position of the benzene ring.

The presence of these substituents enhances its reactivity and biological profile, making it a valuable compound in drug development.

The biological activity of 5F2H3MBA can be attributed to its interactions with various biological targets:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes involved in critical biochemical pathways. For instance, it may inhibit certain kinases or phosphatases, leading to altered cellular signaling pathways.

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal properties. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival.

- Antiproliferative Effects : Similar compounds have shown the ability to bind to microtubules, inhibiting tubulin polymerization and inducing apoptosis in cancer cells. This mechanism is crucial in the development of anticancer agents.

Antibacterial and Antifungal Properties

Studies have demonstrated that 5F2H3MBA exhibits notable antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms. Its antifungal properties have also been documented, with effectiveness against common fungal pathogens.

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various in vitro studies. For example:

- In Vitro Studies : Research has shown that derivatives of 5F2H3MBA can induce apoptosis in cancer cell lines by disrupting microtubule dynamics. These findings suggest that structural modifications can enhance its efficacy against specific cancer types.

Case Studies

- Antiviral Activity : A study evaluated the antiviral potential of 5F2H3MBA derivatives against HIV integrase inhibitors. The results indicated promising inhibitory effects on viral replication, suggesting a pathway for developing novel antiviral therapies .

- Cytotoxicity Assessment : In cytotoxicity assays using Vero cell lines, derivatives were tested for their growth inhibition capabilities. Compounds derived from 5F2H3MBA showed varying degrees of cytotoxicity, with some exhibiting low selectivity indices, indicating a need for further optimization .

Comparative Analysis

To understand the unique properties of 5F2H3MBA relative to similar compounds, a comparison table is provided:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Fluoro-2-hydroxybenzoic acid | C7H7F O3 | Lacks methyl group; different biological activity |

| 2-Hydroxy-3-methylbenzoic acid | C8H8O3 | No fluorine; different reactivity |

| 5-Fluoro-2-methoxybenzoic acid | C8H8F O3 | Methoxy group; alters binding affinity |

This table illustrates how variations in functional groups influence the chemical behavior and biological activity of related compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.